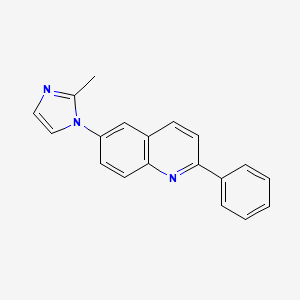
Methyl 2-(acetyloxy)-4-pyridinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(acetyloxy)-4-pyridinecarboxylate is an organic compound that belongs to the class of esters. It is derived from pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of an acetyloxy group attached to the pyridine ring, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-4-pyridinecarboxylate typically involves the esterification of 2-hydroxy-4-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction can be represented as follows:
2-Hydroxy-4-pyridinecarboxylic acid+Acetic anhydridePyridineMethyl 2-(acetyloxy)-4-pyridinecarboxylate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反应分析
Types of Reactions
Methyl 2-(acetyloxy)-4-pyridinecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-4-pyridinecarboxylic acid and methanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) is used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Substitution: Nucleophiles such as ammonia or ethanol in the presence of a base like triethylamine.
Major Products
Hydrolysis: 2-Hydroxy-4-pyridinecarboxylic acid and methanol.
Oxidation: Pyridine N-oxide derivatives.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学研究应用
Methyl 2-(acetyloxy)-4-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.
作用机制
The mechanism of action of Methyl 2-(acetyloxy)-4-pyridinecarboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the pyridine ring can interact with various enzymes and receptors, modulating their activity and leading to the observed effects.
相似化合物的比较
Similar Compounds
Methyl nicotinate: Another ester of pyridinecarboxylic acid, used as a rubefacient in topical preparations.
Methyl 4-pyridinecarboxylate: Lacks the acetyloxy group, resulting in different reactivity and applications.
Ethyl 2-(acetyloxy)-4-pyridinecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 2-(acetyloxy)-4-pyridinecarboxylate is unique due to the presence of both the acetyloxy and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
195.17 g/mol |
IUPAC 名称 |
methyl 2-acetyloxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H9NO4/c1-6(11)14-8-5-7(3-4-10-8)9(12)13-2/h3-5H,1-2H3 |
InChI 键 |
NITIJVKCPZBFLO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=NC=CC(=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(methyloxy)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinone](/img/structure/B13874507.png)


![N'-[2-(4-imidazol-1-ylphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B13874527.png)



![tert-butyl N-[2-[(2-bromoacetyl)-tert-butylamino]ethyl]carbamate](/img/structure/B13874541.png)
![tert-butyl N-[1-(dimethylamino)-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B13874552.png)


![[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol](/img/structure/B13874568.png)


